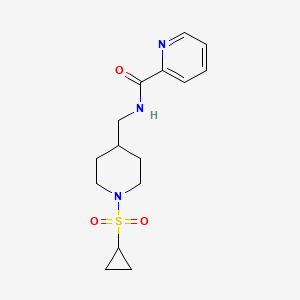

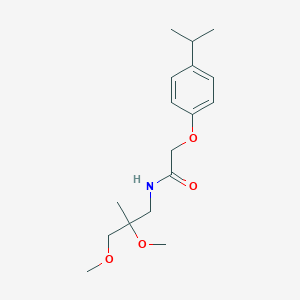

![molecular formula C15H8Cl2O4S B2514989 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 866013-21-0](/img/structure/B2514989.png)

6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one (CPCSO) is an organic compound belonging to the sulfonyl-chromen-2-one family. It is an important intermediate in the synthesis of a variety of compounds and has been used in numerous laboratory experiments. It is a white crystalline solid that is odorless and has a melting point of 212-213°C. CPCSO has been used as a starting material in the synthesis of several pharmaceutical drugs, such as the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib.

Scientific Research Applications

Antibacterial Activity

6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one derivatives have been explored for their antibacterial properties. A study detailed the synthesis of various derivatives from 4-Chloro-chromen-2-one, which displayed bacteriostatic and bactericidal activity against bacterial cultures like Staphylococcus aureus, E.coli, and Klebsiella. The synthesized compounds were characterized and their antibacterial potency was compared with standard drugs like streptomycin (Behrami, 2014).

Synthetic Methodologies

Significant work has been done on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols from 3-sulfonyl chromen-4-ones. The study investigated different synthetic methods and reaction conditions to efficiently transform 3-sulfonyl chromen-4-ones into various 3-sulfonyl chroman-4-ols, which have potential applications in chemical synthesis (Chang & Tsai, 2018).

Chemical Properties and Reactions

The compound's chemical properties and reactions have also been a topic of research. For instance, the sulfonation and sulfation reactions of chlorophenols, including compounds related to this compound, were studied using concentrated aqueous sulfuric acid and sulfur trioxide. The research provided insights into the isomer distribution in these reactions and the effects of various substituents (Wit & Cerfontain, 2010).

Crystallographic Studies

Crystallographic studies of related compounds have been conducted to understand their structure better. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, offering insights into the molecular arrangement and interaction patterns within the crystal lattice (Manolov, Morgenstern, & Hegetschweiler, 2012).

Mechanism of Action

“6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one” is a type of chromenone, which is a class of organic compounds characterized by a structure that includes a benzene ring fused to a pyran ring, which contains a carbonyl group . Chromenones are known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .

The compound also contains a benzenesulfonyl group, which is often found in sulfa drugs, a class of antimicrobial medicines . Sulfonyl groups can act as leaving groups in chemical reactions, potentially allowing the compound to react with various biological targets .

Biochemical Analysis

Biochemical Properties

6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and adipocyte differentiation . By modulating the activity of PPARγ, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one can influence the expression of target genes involved in metabolic processes.

Cellular Effects

The effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARγ can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting adipocyte differentiation and energy homeostasis . Additionally, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one may influence other signaling pathways and cellular processes, contributing to its diverse biological effects.

Molecular Mechanism

At the molecular level, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one exerts its effects through several mechanisms. One of the key mechanisms is the binding interaction with PPARγ, which leads to the activation or inhibition of this nuclear receptor . This interaction can result in changes in the transcriptional activity of PPARγ, thereby influencing the expression of target genes. Additionally, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one may interact with other biomolecules, such as enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

The temporal effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biological effects . Over time, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one may undergo degradation, which can influence its activity and efficacy. Long-term studies have also revealed its potential impact on cellular function, including changes in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one exerts its optimal biological effects.

Metabolic Pathways

6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with PPARγ plays a crucial role in regulating lipid metabolism and adipocyte differentiation . Additionally, this compound may influence other metabolic pathways, affecting the levels of metabolites and metabolic flux. Understanding these interactions is essential for elucidating the comprehensive metabolic effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one.

Transport and Distribution

The transport and distribution of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation . The distribution of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one within different cellular compartments can affect its activity and function, contributing to its diverse biological effects.

Subcellular Localization

The subcellular localization of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name |

6-chloro-3-(4-chlorophenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMLEOSPVPRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

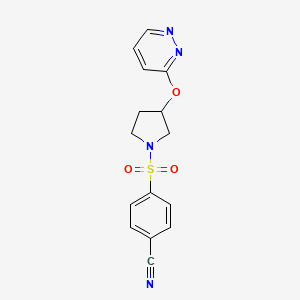

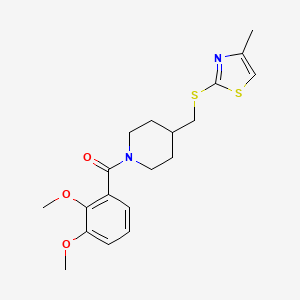

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)

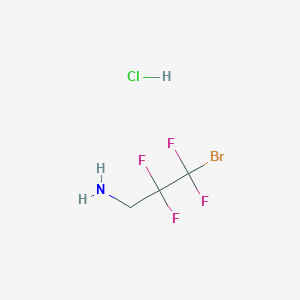

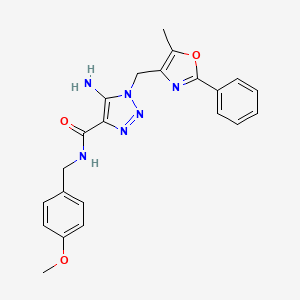

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

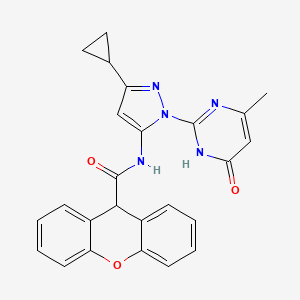

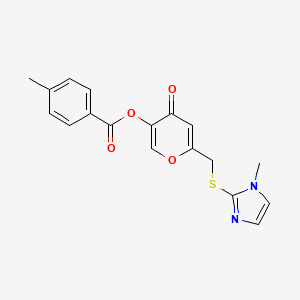

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)